molecular formula C19H17N3O4 B4136399 2-[(2-furylmethyl)amino]-N-methyl-5-nitro-N-phenylbenzamide

2-[(2-furylmethyl)amino]-N-methyl-5-nitro-N-phenylbenzamide

Cat. No. B4136399
M. Wt: 351.4 g/mol
InChI Key: CWSSKRXXHSXVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-furylmethyl)amino]-N-methyl-5-nitro-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FANPB and belongs to the class of nitroaromatic compounds.

Mechanism of Action

The mechanism of action of FANPB involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. FANPB also inhibits the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FANPB has been found to have several biochemical and physiological effects on the body. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. FANPB also has antioxidant properties and can scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

FANPB has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under standard laboratory conditions and has a long shelf life. However, FANPB also has some limitations. It is highly toxic and requires careful handling. It also has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of FANPB. One potential application is in the development of novel cancer therapies. FANPB has shown promising results in preclinical studies and could be further developed for use in clinical trials. Another potential application is in the treatment of neurodegenerative diseases. FANPB has been shown to have neuroprotective effects and could be studied further for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, FANPB could be studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria.

Scientific Research Applications

FANPB has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. FANPB has shown promising results in the treatment of breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-methyl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-21(14-6-3-2-4-7-14)19(23)17-12-15(22(24)25)9-10-18(17)20-13-16-8-5-11-26-16/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSSKRXXHSXVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-ylmethylamino)-N-methyl-5-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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